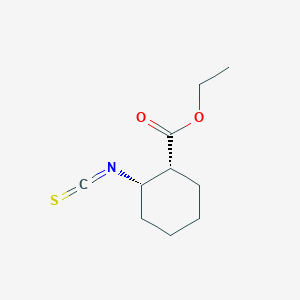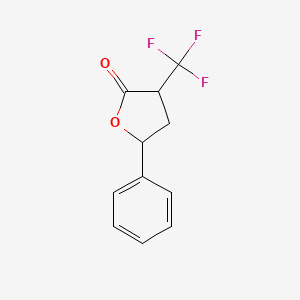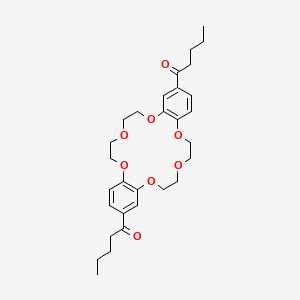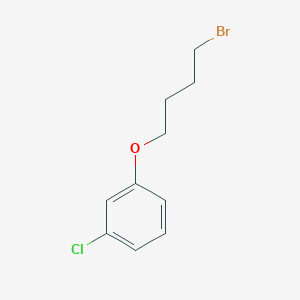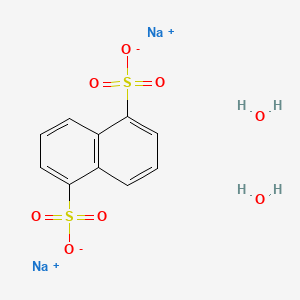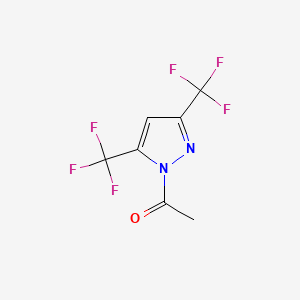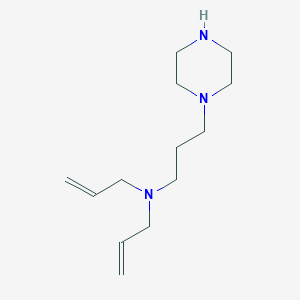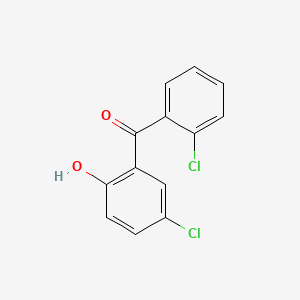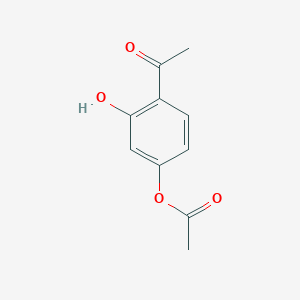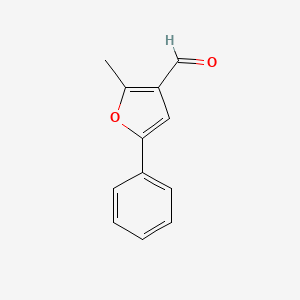
2-Methyl-5-phenyl-3-furaldehyde
Übersicht
Beschreibung
2-Methyl-5-phenyl-3-furaldehyde is a unique chemical compound with the empirical formula C12H10O2 . It is part of the heterocyclic building blocks .
Molecular Structure Analysis
The molecular weight of 2-Methyl-5-phenyl-3-furaldehyde is 186.21 . The MDL number is MFCD02681964 . The molecular structure of this compound is not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Use in Photochromic Compounds
Scientific Field
Application Summary
2-Methyl-5-phenyl-3-furaldehyde has been used in the synthesis of a novel isomeric photochromic diarylethene . Photochromic compounds are materials that change their color when exposed to light, and they have applications in various fields such as data storage, security inks, and smart windows .
Methods of Application
The specific experimental procedures for the synthesis of the photochromic diarylethene using 2-Methyl-5-phenyl-3-furaldehyde were not detailed in the source .
Results or Outcomes
The synthesized photochromic diarylethene exhibited desirable fluorescent and photochromic properties .
Potential Use in Synthetic Chemistry
Scientific Field
Application Summary
While not explicitly stated, the structure of 2-Methyl-5-phenyl-3-furaldehyde suggests potential applications in synthetic chemistry . The presence of the furan ring and the aldehyde group could make it a useful intermediate in various synthetic routes .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The outcomes of using 2-Methyl-5-phenyl-3-furaldehyde in synthetic chemistry are not provided in the source .
Use in Heterocyclic Building Blocks
Scientific Field
Application Summary
2-Methyl-5-phenyl-3-furaldehyde is listed as a heterocyclic building block . Heterocyclic compounds are widely used in organic synthesis, and they form the core of many natural products and pharmaceuticals .
Results or Outcomes
The outcomes of using 2-Methyl-5-phenyl-3-furaldehyde as a heterocyclic building block are not provided in the source .
Use in Cleaning Products, Cosmetics, Flavors, and Fragrances
Scientific Field
Application Summary
2-Methyl-5-phenyl-3-furaldehyde is used in various industrial applications, including cleaning products, cosmetics, flavors, and fragrances .
Results or Outcomes
The outcomes of using 2-Methyl-5-phenyl-3-furaldehyde in these industrial applications are not provided in the source .
Use in Biomass Transformation
Scientific Field
Application Summary
There is potential for 2-Methyl-5-phenyl-3-furaldehyde to be used in the transformation of biomass into various products . This could involve the catalytic reactions and various chemical routes for the transformation and conversion of lignocellulosic biomass to various bio-based value-added chemicals .
Results or Outcomes
The outcomes of using 2-Methyl-5-phenyl-3-furaldehyde in biomass transformation are not provided in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methyl-5-phenylfuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBXYIYZWZGINC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383621 | |
| Record name | 2-methyl-5-phenyl-3-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenyl-3-furaldehyde | |
CAS RN |
321309-42-6 | |
| Record name | 2-methyl-5-phenyl-3-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(chloromethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1597882.png)
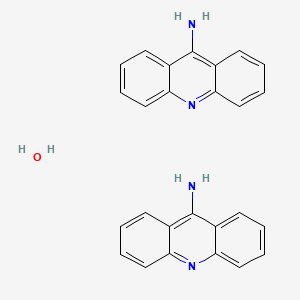
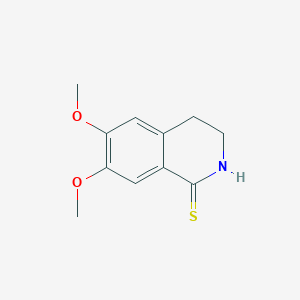
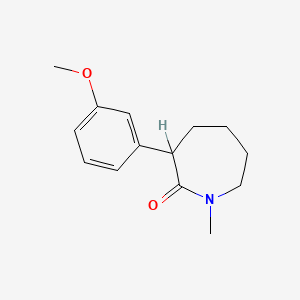
![1H,5H-Benzo[ij]quinolizine-2-carboxylicacid, 8,9-difluoro-6,7-dihydro-5-methyl-1,7-dioxo-](/img/structure/B1597889.png)
